N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-isopropylphenoxy group linked to an acetamide core and a 2,3-dimethoxy-2-methylpropyl substituent on the nitrogen atom.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-13(2)14-6-8-15(9-7-14)22-10-16(19)18-11-17(3,21-5)12-20-4/h6-9,13H,10-12H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRAAQLEIIRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide typically involves the reaction of 2-(4-isopropylphenoxy)acetic acid with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but often involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Influence on Bioactivity: The target compound’s 4-isopropylphenoxy group differs from chlorine-substituted analogs (e.g., WH7, Compound 533), which are associated with herbicidal or auxin-like activity . The 2,3-dimethoxy-2-methylpropyl moiety introduces steric hindrance and polarity, contrasting with the pyridinyl (Compound 533) or triazolyl (WH7) groups. This may limit metabolic degradation but reduce water solubility compared to sulfonamide-containing anticancer agents (e.g., Compound 38) .
Molecular Weight and Lipophilicity :
- The target compound (MW 307.39) is lighter than quinazoline-based anticancer agents (MW >400) but heavier than pesticidal acetamides like dimethenamid (MW 276.80). Its moderate lipophilicity (logP estimated ~3.5) suggests balanced membrane permeability, though less than trifluoromethylbenzothiazole derivatives (e.g., MW 378.36, logP ~4.2) .
Pharmacological and Agrochemicological Profiles
Anticancer Activity:
- Quinazoline-sulfonyl acetamides (e.g., Compound 38) exhibit potent activity against HCT-1 and MCF-7 cells, attributed to sulfonyl groups enhancing target affinity . The target compound lacks this moiety, suggesting divergent mechanisms, though its methoxy groups may modulate cytochrome P450 interactions.
Herbicidal/Auxin-like Activity:
- Chlorophenoxy acetamides (e.g., WH7, Compound 533) mimic auxin signaling, disrupting plant growth . The target compound’s isopropylphenoxy group may weaken auxin receptor binding compared to chloro analogs but could offer selectivity for non-plant targets.
Metabolic Stability:
- Trifluoromethylbenzothiazole derivatives () show enhanced stability due to electron-withdrawing groups, whereas the target compound’s methoxy groups may increase susceptibility to oxidative metabolism .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and medicine. The following sections will elaborate on its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction between 2-(4-isopropylphenoxy)acetic acid and N-(2,3-dimethoxy-2-methylpropyl)amine. This reaction is usually facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Chemical Structure:
- IUPAC Name: N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
- Molecular Formula: C17H27NO4
- Molecular Weight: 303.41 g/mol
The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and influence cellular responses. The specific mechanisms remain to be fully elucidated but may include:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors that could affect signaling pathways.
Research Findings
Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Anti-inflammatory and Analgesic Effects: Compounds in the acetamide class have been investigated for their anti-inflammatory properties. For instance, similar compounds have shown promise in reducing inflammation in various animal models.
- Larvicidal Activity: Research into structurally related compounds has indicated larvicidal properties against Aedes aegypti, a vector for several viral diseases. Compounds with similar functional groups demonstrated significant activity with low toxicity towards human cells .
- Toxicology Studies: Toxicity assessments have shown that certain derivatives exhibit low cytotoxicity even at high concentrations, suggesting a favorable safety profile for potential therapeutic uses .
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | LC50 (μM) | Toxicity Observations |
|---|---|---|---|
| 3,4-Methylenedioxy Cinnamic Acid | Larvicidal | 28.9 ± 5.6 | No cytotoxicity at 5200 μM |
| N-(2,3-Dimethoxy-2-Methylpropyl)-Acetamide | Anti-inflammatory potential | Not yet determined | Mild behavioral effects in mice at high doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
